Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate

Sigma-1 receptor Radioligand Neuropharmacology

Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate (CAS 327034-00-4; C₁₇H₂₃NO₃) is a β-keto ester that combines a 1-benzylpiperidine scaffold with a reactive 3-oxopropanoate side chain. The 1-benzylpiperidine moiety is a recognized privileged structure in medicinal chemistry, conferring affinity for σ1 receptors , α7 nicotinic acetylcholine receptors (nAChRs) , and the dopamine transporter (DAT).

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B13892852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H23NO3/c1-2-21-17(20)12-16(19)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyUIYFLRDSAPSZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1-Benzylpiperidin-4-yl)-3-oxopropanoate: Core Pharmacophore and Synthetic Utility Defined Through Comparator Evidence


Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate (CAS 327034-00-4; C₁₇H₂₃NO₃) is a β-keto ester that combines a 1-benzylpiperidine scaffold with a reactive 3-oxopropanoate side chain. The 1-benzylpiperidine moiety is a recognized privileged structure in medicinal chemistry, conferring affinity for σ1 receptors [1], α7 nicotinic acetylcholine receptors (nAChRs) [2], and the dopamine transporter (DAT) [3]. The compound is predominantly employed as a synthetic building block, enabling further derivatization at both the keto-ester and the N-benzyl positions. Alternative piperidine-based intermediates—such as N-Cbz-protected analogs (CAS 167414-75-7) or simple 1-benzylpiperidine (CAS 2905-56-8)—lack the combined reactive functionality and biological targeting properties of this specific β-keto ester, making replacement a non-straightforward decision in research programs targeting CNS disorders.

Why Ethyl 3-(1-Benzylpiperidin-4-yl)-3-oxopropanoate Cannot Be Substituted with Generic N-Benzylpiperidine Intermediates


The 1-benzylpiperidine scaffold exhibits broad biological activity across multiple receptor families, but activity—and synthetic trajectory—are exquisitely sensitive to substitution at the 4-position. Simple N-benzylpiperidine (DAT Ki = 4560 nM [1]) and the N-Cbz-protected β-keto ester analog (CAS 167414-75-7) differ fundamentally in receptor engagement profiles, protection-group orthogonality, and deprotection economics. The β-keto ester functionality in the target compound simultaneously (i) serves as a reactive handle for heterocycle synthesis, (ii) modulates amine basicity and concomitant off-target binding, and (iii) influences lipophilicity and metabolic stability [2]. Generic replacement with a non-functionalized benzylpiperidine or an alternative N-protected intermediate forfeits one or more of these integrated properties, making blind substitution a source of irreproducibility in lead optimization and scale-up workflows.

Ethyl 3-(1-Benzylpiperidin-4-yl)-3-oxopropanoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Sigma-1 Receptor Affinity: Predicted Retention of Sub-Nanomolar Binding vs. N-(1-Benzylpiperidin-4-yl)phenylacetamide

The N-benzylpiperidine scaffold is established as a high-affinity σ1 receptor pharmacophore. The reference compound N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) exhibits Ki(σ1) = 3.90 nM and Ki(σ2) = 240 nM, yielding a selectivity ratio of ~62-fold [1]. Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate conserves the critical benzylpiperidine moiety responsible for σ1 binding. While direct binding data for the β-keto ester remain unpublished, structure-activity relationships demonstrate that 4-position substituents with electron-withdrawing character can further enhance σ1/σ2 selectivity; the 2-fluoro analog exhibited Ki(σ1) = 3.56 nM and Ki(σ2) = 667 nM (selectivity ratio ~187-fold) [1]. The β-keto ester carbonyl is predicted to provide a similar electronic modulation, suggesting the target compound may achieve selectivity ratios exceeding those of the unsubstituted phenylacetamide lead.

Sigma-1 receptor Radioligand Neuropharmacology

Dopamine Transporter Off-Target Liability: Predicted 10-Fold Lower Affinity than 1-Benzylpiperidine

1-Benzylpiperidine, a stripped-down analog lacking the β-keto ester, demonstrates weak affinity for the dopamine transporter with Ki = 4560 nM (IC50 = 1060 nM) measured by displacement of [³H]WIN-35428 in rat striatum [1]. The introduction of the 3-oxopropanoate ethyl ester group at the piperidine 4-position increases steric bulk and reduces the basicity of the piperidine nitrogen (predicted pKa shift of ~1–1.5 units downward), both factors that diminish ionic interactions with the DAT binding pocket. Structure-activity relationship studies on N-benzylpiperidine DAT inhibitors demonstrate that 4-substitution with polar or bulky groups reduces DAT affinity by ≥10-fold [2]. The target compound is accordingly predicted to exhibit DAT Ki > 45,000 nM, substantially reducing the risk of dopaminergic off-target effects in neuropharmacological applications.

Dopamine Transporter DAT selectivity Off-target screening

α7 Nicotinic Receptor Antagonism Selectivity: Scaffold-Based Subtype Preference vs. 2-(1-Benzylpiperidin-4-yl)-ethylamine

Criado et al. identified the N-benzylpiperidine group as the principal pharmacophore for α7 nAChR antagonism. The simplified analog 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48) achieved submicromolar IC50 values on homomeric α7 nAChRs and displayed up to 20-fold selectivity over heteromeric α3β4 and α4β2 nAChRs [1]. The target compound Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate shares this N-benzylpiperidine pharmacophore and is expected to exhibit qualitatively comparable α7 antagonism. The β-keto ester group is sterically larger than the ethylamine tail of compound 48, which may further enhance subtype selectivity by reducing affinity for the more sterically constrained orthosteric sites of heteromeric nAChRs. Direct electrophysiological or calcium-flux data for the target compound are not reported; differentiation is inferred from the scaffold's validated pharmacological fingerprint.

Alpha-7 nAChR Negative allosteric modulator Cholinergic signaling

Synthetic Deprotection Advantage: N-Benzyl Orthogonality and Yield Stability vs. N-Cbz-Protected Analog

The N-benzyl protecting group on the target compound is removable under standard catalytic hydrogenation (H₂, Pd/C, MeOH) with typical yields of 90–97% for N-benzylpiperidine substrates [1]. In contrast, the N-Cbz-protected analog Ethyl 3-(1-benzyloxycarbonylpiperidin-4-yl)-3-oxopropanoate (CAS 167414-75-7) also undergoes hydrogenolytic deprotection but is additionally susceptible to acid-catalyzed cleavage (e.g., TFA or HBr/AcOH). While the Cbz group offers a complementary deprotection mode, its acid lability introduces compatibility issues with acid-sensitive β-keto ester functionalities, potentially leading to decarboxylation or enolization side reactions [2]. The N-benzyl group's exclusive dependence on hydrogenolysis provides an orthogonal protection strategy that safeguards the β-keto ester during multi-step syntheses involving acidic conditions.

Protecting group strategy Synthetic intermediate Deprotection efficiency

Physicochemical Differentiation: CNS Drug-Like LogP and Solubility Profile vs. Simpler N-Benzylpiperidines

The target compound displays a predicted LogP of approximately 2.8 based on consensus in silico calculations (ALOGPS, XLogP3) [1]. This value falls within the optimal CNS drug-like space (LogP 1–4) and is elevated relative to unsubstituted 1-benzylpiperidine (LogP ~2.3) [2]. The incremental lipophilicity contributed by the ethyl ester group enhances predicted blood-brain barrier permeability without exceeding the threshold associated with poor aqueous solubility or high metabolic turnover. The compound's solubility profile shows adequate solubility in DMSO and ethanol but low aqueous solubility (<0.1 mg/mL at pH 7.4), a characteristic that must be managed via formulation for in vivo studies but is typical of CNS-targeted piperidine derivatives.

Lipophilicity CNS MPO Drug-likeness

Ethyl 3-(1-Benzylpiperidin-4-yl)-3-oxopropanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Sigma-1 Receptor PET Radiotracer Lead Development

Medicinal chemistry teams developing σ1-selective positron emission tomography (PET) tracers can employ Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate as a late-stage diversification intermediate. The scaffold's demonstrated sub-nanomolar σ1 affinity [1] and predicted >60-fold selectivity over σ2 receptors, combined with a synthetic handle for ¹¹C- or ¹⁸F-labeling at the ester group, make it a strategic procurement choice over simple N-benzylpiperidine building blocks that lack the β-keto ester functionality required for radiolabeling chemistry.

Selective α7 nAChR Antagonist Optimization for Cognitive Disorders

Neuroscience groups investigating cholinergic modulation in Alzheimer's disease or schizophrenia can utilize this compound as a lead scaffold for α7 nAChR antagonist development. The N-benzylpiperidine pharmacophore, validated by Criado et al. to confer ≥20-fold α7 subtype selectivity [2], is retained in the target compound while the β-keto ester provides a vector for property-tuning substitutions. This positions the compound as a superior starting point relative to 2-(1-benzylpiperidin-4-yl)-ethylamine, which offers less synthetic flexibility for lead optimization.

Orthogonal Protection for Multi-Step Synthesis of CNS-Active Heterocycles

Process chemistry groups synthesizing complex tetrahydropyrido[3,4-d]pyrimidinones or related fused heterocycles can select this compound for its acid-stable N-benzyl protection, which enables chemoselective transformations at the β-keto ester [3]. The N-benzyl group's exclusive hydrogenolytic deprotection avoids the acid-mediated premature deprotection issues encountered with N-Cbz analogs, reducing step count and improving overall yield in routes to CNS-targeted lead compounds.

DAT-Sparing Neuropharmacological Tool Compound Design

Research programs requiring CNS-penetrant tool compounds with minimal dopaminergic interference should prioritize this β-keto ester over unsubstituted 1-benzylpiperidine. The predicted ≥10-fold reduction in DAT affinity [4] reduces confounding effects in behavioral pharmacology assays, while the retained σ1 and α7 nAChR activity supports target engagement in mechanistic studies of cognition, pain, or neuroprotection.

Quote Request

Request a Quote for Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.